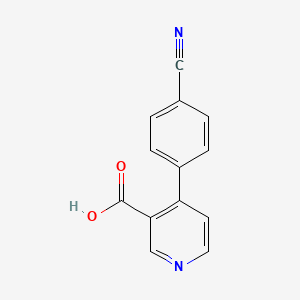

4-(4-Cyanophenyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Cyanophenyl)nicotinic acid is a chemical compound with the CAS Number: 1261943-53-6 . It has a molecular weight of 224.22 and its IUPAC name is 4-(4-cyanophenyl)nicotinic acid . Its InChI Code is 1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H, (H,16,17) .

Molecular Structure Analysis

The molecular structure of 4-(4-Cyanophenyl)nicotinic acid is represented by the formula C13H8N2O2 . The structure can be visualized as a nicotinic acid molecule where one of the hydrogen atoms in the phenyl group is replaced by a cyanophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Cyanophenyl)nicotinic acid include a molecular weight of 224.22 and a molecular formula of C13H8N2O2 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.Scientific Research Applications

Antibacterial and Antibiofilm Agents

Nicotinamide, a derivative of nicotinic acid, has been studied for its biological applications . Researchers explore 4-(4-Cyanophenyl)nicotinic acid derivatives for their antibacterial activity. These compounds may disrupt bacterial cell membranes, inhibit enzymes, or interfere with biofilm formation.

Mechanism of Action

Target of Action

4-(4-Cyanophenyl)nicotinic acid, a derivative of niacin (also known as vitamin B3 or PP), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The affected biochemical pathways primarily involve redox metabolism and NAD-dependent pathways . The compound, as a precursor to nicotinamide coenzymes, contributes to the maintenance of the intracellular pool of niacin, which is vital for these pathways .

Pharmacokinetics

The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Result of Action

The action of 4-(4-Cyanophenyl)nicotinic acid results in efficient cellular function due to its role in redox metabolism and NAD-dependent pathways . It also contributes to antilipolytic, vasodilatory, and neuroprotective functions .

properties

IUPAC Name |

4-(4-cyanophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDWRDZLMVIYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692427 |

Source

|

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyanophenyl)nicotinic acid | |

CAS RN |

1261943-53-6 |

Source

|

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)